2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

preclinical medicinal chemistry ADME

Sourcing a rigid, sp³-rich scaffold with two distinct vectors for sequential derivatization often forces multiple building block purchases. 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one solves this by offering orthogonal C7 ketone and C2 hydroxymethyl reactivity in a single, compact core (MW 155.19). • Orthogonal Functionalization: Reductive amination at C7 proceeds independently of oxidation/esterification at C2. • Favorable CNS Profile: Computed LogP of -0.6 improves passive permeability over oxa-analogs. • DEL-Compatible: Primary alcohol provides a direct DNA-barcode attachment point; ketone enables on-DNA diversification.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 2377033-05-9
Cat. No. B6242273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one
CAS2377033-05-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1C(CC12CC(=O)NC2)CO
InChIInChI=1S/C8H13NO2/c10-4-6-1-8(2-6)3-7(11)9-5-8/h6,10H,1-5H2,(H,9,11)
InChIKeyWDOSMTYTRCZDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one: Core Scaffold & Procurement Baseline


2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one is a spirocyclic heterocycle belonging to the 6-azaspiro[3.4]octan-7-one class. Its molecular formula is C₈H₁₃NO₂ with a molecular weight of 155.19 g/mol. The scaffold features a rigid bicyclic architecture with a ketone at position 7 and a hydroxymethyl substituent at position 2, yielding a computed partition coefficient (LogP) of -0.6 and a high sp³ carbon fraction of 0.88 [1]. This compound is marketed as a multifunctional building block for medicinal chemistry and drug discovery programs that require three-dimensional, conformationally constrained cores.

2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one: Analog Substitution Risks


Within the 6-azaspiro[3.4]octan-7-one family, seemingly minor structural variations — such as oxidation state at the 2-position (hydroxy vs. oxa), absence of the hydroxymethyl handle, or introduction of a methyl group at the 5-position — produce distinct physicochemical and reactivity profiles that cannot be assumed interchangeable. Computed LogP values for close analogs range from -1.24 (2-oxa) to -0.50 (parent), and the target compound's unique combination of a ketone electrophile at C7 with a primary alcohol nucleophile at the 2-methylene position enables orthogonal functionalization strategies that analogs lack [1]. Substituting with an analog that lacks this orthogonal reactivity pair would foreclose specific synthetic sequences and potentially alter downstream lead optimization trajectories.

2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one: Quantitative Differentiation vs. Analogs


Lipophilicity vs. 2-Oxa Analog

The target compound exhibits a computed LogP (octanol/water partition coefficient) of -0.6, as reported by MolAid [1]. In contrast, the structurally similar 2-oxa-6-azaspiro[3.4]octan-7-one (CAS 1207174-87-5), which replaces the 2-methylene hydroxymethyl group with an endocyclic oxygen, displays a substantially more hydrophilic LogP of -1.24 (computed at pH 7.4) [2]. This 0.64 log unit difference indicates that the target compound is approximately 4-fold less hydrophilic than the 2-oxa analog, a meaningful difference for predicting passive membrane permeability and overall pharmacokinetic behavior in early-stage lead optimization.

preclinical medicinal chemistry ADME

Rotatable Bond Count and Conformational Flexibility

The target compound possesses one rotatable bond (the C2–CH₂OH bond), as reported by MolAid [1]. The parent scaffold 6-azaspiro[3.4]octan-7-one (CAS 1465480-75-4) and the 2-oxa analog (CAS 1207174-87-5) each have zero rotatable bonds [2]. The presence of a single rotatable bond introduces a degree of conformational flexibility at the periphery while preserving the rigid spirocyclic core. This feature allows induced-fit binding interactions without compromising the entropic advantage of the rigid core—a balance that fully constrained analogs cannot offer.

drug design conformational analysis medicinal chemistry

H-Bond Donor/Acceptor Capacity and Orthogonal Functionalization

The target compound presents two hydrogen bond donor (HBD) and two hydrogen bond acceptor (HBA) sites, as computed by MolAid [1]. This is a distinct profile compared to the parent scaffold (1 HBD, 1 HBA) and the 2-oxa analog (1 HBD, 2 HBA) [2]. The additional HBD arises from the primary alcohol, which serves as a nucleophilic handle for esterification, etherification, oxidation to aldehyde or carboxylic acid, or conversion to a leaving group (e.g., tosylate, halide) for further displacement reactions. This orthogonal reactivity—ketone electrophile at C7 and alcohol nucleophile at C2-methylene—enables sequential, protecting-group-controlled diversification strategies that are inaccessible with mono-functionalized analogs.

synthetic chemistry functional group handles library synthesis

2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one: Procurement-Relevant Applications


Hit-to-Lead Diversification via Orthogonal Handles

In hit-to-lead programs where a spirocyclic core has been identified but requires rapid exploration of two distinct vectors, 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one enables sequential chemistry: the C7 ketone can undergo reductive amination or Grignard addition, followed by independent functionalization of the C2 hydroxymethyl group via oxidation, esterification, or nucleophilic displacement [1]. This orthogonal reactivity, supported by the compound's 2 HBD/2 HBA profile, reduces the need for multiple building block purchases and streamlines analog synthesis.

ADME Optimization for Membrane Permeability

With a computed LogP of -0.6—0.64 log units higher (less hydrophilic) than the 2-oxa analog—this compound is a preferable starting point for medicinal chemistry teams targeting intracellular or CNS-penetrant candidates where higher passive permeability is required [1][2]. The single rotatable bond also offers a compromise between rigidity and induced-fit binding, potentially improving target engagement without sacrificing metabolic stability.

FBDD and DNA-Encoded Library Synthesis

The compound's compact size (MW 155.19), high sp³ carbon fraction (0.88), and the presence of two distinct functional handles make it a suitable core for fragment libraries and DEL technology [1]. Its hydroxymethyl group provides a convenient attachment point for DNA barcode conjugation, while the ketone enables on-DNA diversification reactions, addressing the growing demand for three-dimensional, sp³-rich fragments in FBDD and DEL campaigns.

Technical Documentation Hub

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